4-Methoxy Estrone-13C,d3

Übersicht

Beschreibung

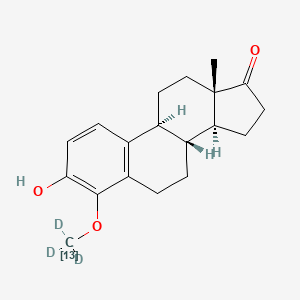

4-Methoxy Estrone-13C,d3 is a stable isotope-labeled compound, specifically a derivative of estrone, which is a naturally occurring estrogen. This compound is labeled with carbon-13 and deuterium, making it useful in various scientific research applications, particularly in mass spectrometry and metabolic studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy Estrone-13C,d3 typically involves the introduction of carbon-13 and deuterium into the estrone molecule. This can be achieved through various synthetic routes, including:

Methylation: The hydroxyl group at the 4-position of estrone is methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxy Estrone-13C,d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halides or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

4-Methoxy Estrone-13C,d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mass Spectrometry: Used as an internal standard for quantifying endogenous estrogens and their metabolites in biological samples.

Metabolic Studies: Helps in tracing metabolic pathways and understanding the metabolism of estrogens in the body.

Pharmaceutical Research: Used in the development and testing of new drugs targeting estrogen receptors.

Cancer Research: Investigated for its role in estrogen-related cancers, such as breast cancer.

Wirkmechanismus

The mechanism of action of 4-Methoxy Estrone-13C,d3 involves its interaction with estrogen receptors in the body. Once bound to the receptor, the hormone-receptor complex translocates to the nucleus, where it binds to estrogen response elements on DNA, regulating the transcription of target genes. This process influences various physiological functions, including cell growth and differentiation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Hydroxy Estrone: Another derivative of estrone with a hydroxyl group at the 4-position.

2-Methoxy Estrone-13C,d3: Similar to 4-Methoxy Estrone-13C,d3 but with the methoxy group at the 2-position.

Uniqueness

This compound is unique due to its specific labeling with carbon-13 and deuterium, which makes it particularly useful in precise analytical techniques like mass spectrometry. This labeling allows for accurate quantification and tracing of metabolic pathways, providing insights that are not possible with non-labeled compounds .

Biologische Aktivität

4-Methoxy Estrone-13C,d3 is a stable isotope-labeled derivative of 4-methoxyestrone, an estrogen metabolite. This compound has garnered attention in research due to its role in estrogen metabolism and its potential implications in various health conditions, particularly hormone-sensitive cancers. This article delves into the biological activity of this compound, highlighting its mechanisms of action, metabolic pathways, and relevant case studies.

This compound primarily functions as a metabolite in the estrogen metabolic pathway. It is produced through the methylation of 4-hydroxyestrone by the enzyme catechol-O-methyltransferase (COMT) . This methylation process is crucial as it neutralizes the potentially carcinogenic effects of 4-hydroxyestrone, reducing its ability to form reactive quinones that can damage DNA .

Key Mechanisms

- Estrogen Receptor Modulation : As an estrogenic compound, it can bind to estrogen receptors (ERα and ERβ), influencing gene expression related to cell proliferation and apoptosis.

- Antioxidant Properties : The compound exhibits antioxidant activity, aiding in cellular protection against oxidative stress .

- Biochemical Pathways : Involvement in phase II detoxification processes, particularly in organs such as the liver and adipose tissue .

Biological Activity

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Estrogenic Activity | Exhibits weak estrogenic properties by binding to estrogen receptors. |

| Antioxidant Effects | Protects cells from oxidative damage, potentially reducing cancer risk. |

| Metabolic Role | Acts as a metabolite in the detoxification of more potent estrogens. |

Case Studies and Research Findings

-

Estrogen Metabolism and Breast Cancer Risk

A study investigated the relationship between estrogen metabolites, including 4-methoxyestrone, and breast cancer risk among postmenopausal women. The findings suggested that higher ratios of 4-methoxyestrone to its precursors were associated with a decreased risk of developing breast cancer, indicating its protective role through effective estrogen metabolism . -

Impact on Endothelial Function

Research has shown that estrogens can influence vascular health. A study highlighted that metabolites like 4-methoxyestrone may play a role in endothelial function by modulating nitric oxide production, which is crucial for vascular homeostasis . -

Analytical Techniques for Measurement

Advanced analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed to measure levels of 4-methoxyestrone and other metabolites in biological samples. These techniques enhance the understanding of estrogen metabolism and its implications for diseases like breast cancer .

Eigenschaften

IUPAC Name |

(8R,9S,13S,14S)-3-hydroxy-13-methyl-4-(trideuterio(113C)methoxy)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15,20H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,19+/m1/s1/i2+1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUEXVLNGOBYUEW-VWXYHFCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC1=C(C=CC2=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746289 | |

| Record name | 3-Hydroxy-4-[(~13~C,~2~H_3_)methyloxy]estra-1,3,5(10)-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217437-34-7 | |

| Record name | 3-Hydroxy-4-[(~13~C,~2~H_3_)methyloxy]estra-1,3,5(10)-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1217437-34-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.